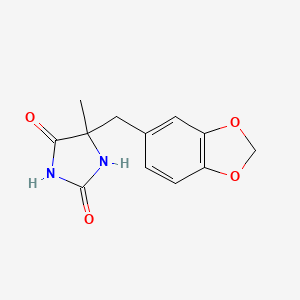

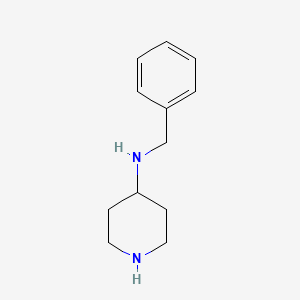

N-benzylpiperidin-4-amine

概要

説明

N-benzylpiperidin-4-amine is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is characterized by a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a benzyl group attached to the nitrogen atom of the piperidine ring. This structure is a common motif in compounds that exhibit a range of biological activities, including acting as reuptake inhibitors or ligands for receptors .

Synthesis Analysis

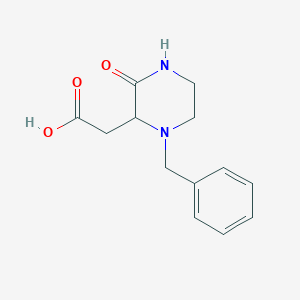

The synthesis of N-benzylpiperidin-4-amine derivatives can be achieved through various synthetic routes. One approach involves the [3+2] cycloaddition between trifluoromethyldiazomethane and N-benzylmaleimide to produce conformationally restricted analogues of piperidine . Another method includes a two-step amidation and substitution process to create 4-benzylpiperidine carboxamides, which are investigated for their potential as dual serotonin and norepinephrine reuptake inhibitors . Additionally, regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides has been reported to yield trans-3-amino-1-benzylpiperidin-4-ols, which are valuable intermediates for further chemical transformations .

Molecular Structure Analysis

The molecular structure of N-benzylpiperidin-4-amine derivatives is crucial for their biological activity. For instance, the stereochemistry of the piperidine ring can significantly influence the binding affinity to receptors. The trans-4-amino-3-hydroxypiperidines synthesized from 1-benzyl-3,4-epoxypiperidines exhibit regio- and stereoselectivity, which is important for their potential as pharmaceuticals . The crystal structure analysis of related compounds, such as N-glycosyl amines, provides insights into the conformational preferences of the benzylpiperidine moiety .

Chemical Reactions Analysis

N-benzylpiperidin-4-amine and its derivatives participate in various chemical reactions that are essential for the synthesis of pharmacologically active compounds. For example, the reaction of 1-benzyl-4-(chloromethyl)piperidine with purines leads to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives, which are of interest in pharmaceutical research . The addition of Grignard reagents to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine is another method to rapidly synthesize 4-benzyl-4-aminopiperidines .

Physical and Chemical Properties Analysis

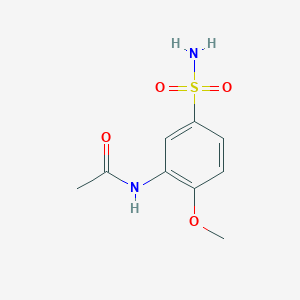

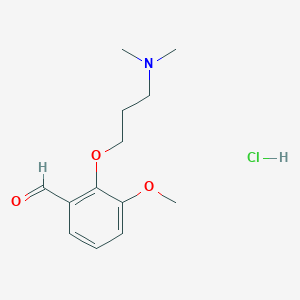

The physical and chemical properties of N-benzylpiperidin-4-amine derivatives are influenced by their molecular structure. The presence of substituents on the phenylacetamide aromatic ring, for instance, affects the binding affinity to sigma1 and sigma2 receptors, as demonstrated through quantitative structure-activity relationship (QSAR) studies . The electronic properties of the benzyl group and the piperidine nitrogen also play a role in the reactivity and stability of these compounds. The electrochemical properties of related quinone derivatives, which are structurally similar to N-benzylpiperidin-4-amine, have been studied to understand the effect of substituents on redox behavior .

科学的研究の応用

Synthesis and Chemical Properties

N-Benzylpiperidin-4-amine has been explored in the context of chemical synthesis, particularly in the formation of Schiff bases and E-imines. Mayavel et al. (2015) demonstrated the synthesis of a series of Schiff bases, including (E)-N-(substituted benzylidene)-1-benzylpiperidin-4-amines, through a solvent-free condensation process catalyzed by SiO2-H3PO4 under microwave irradiation. The study highlights the high yields and the characterization of synthesized imines through physical constants and spectroscopic data (Mayavel, Thirumurthy, Dineshkumar, & Thirunarayanan, 2015).

Alzheimer's Disease Research

In the field of Alzheimer's disease (AD) research, derivatives of 2-benzylpiperidin-N-benzylpyrimidin-4-amines have been investigated for their multi-targeted therapeutic potential. Mohamed et al. (2012) synthesized these derivatives and assessed them for anti-cholinesterase, anti-β-secretase, and anti-Aβ-aggregation activities. The study identified a lead candidate with promising inhibitory profiles, suggesting the potential of these compounds in AD treatment (Mohamed, Yeung, Vasefi, Beazely, & Rao, 2012).

Safety And Hazards

将来の方向性

Piperidines are significant in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including N-benzylpiperidin-4-amine, is an important task of modern organic chemistry .

特性

IUPAC Name |

N-benzylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-5,12-14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJYJEPNVYXEND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388493 | |

| Record name | N-benzylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzylpiperidin-4-amine | |

CAS RN |

420136-94-3 | |

| Record name | N-benzylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274064.png)

![1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1274072.png)

![2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B1274079.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride](/img/structure/B1274084.png)